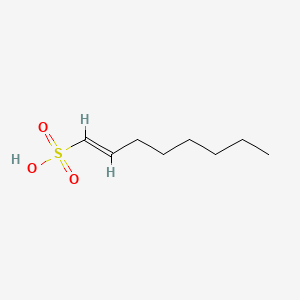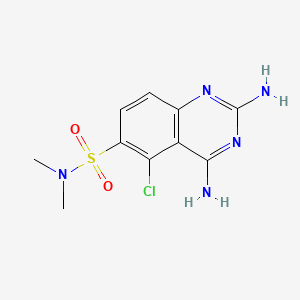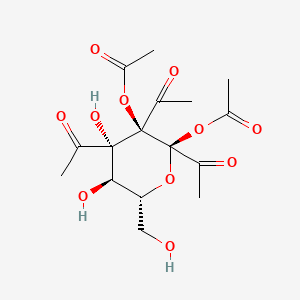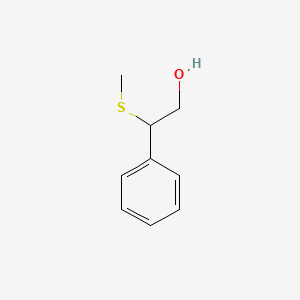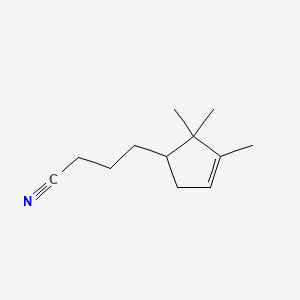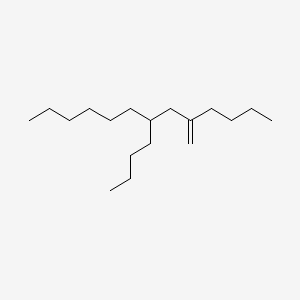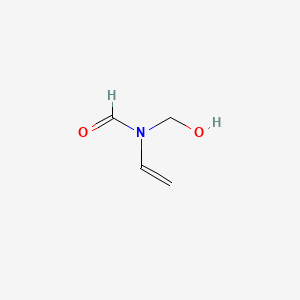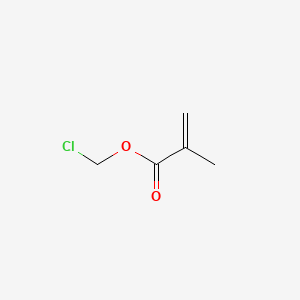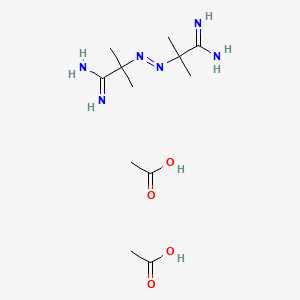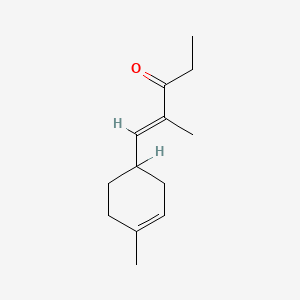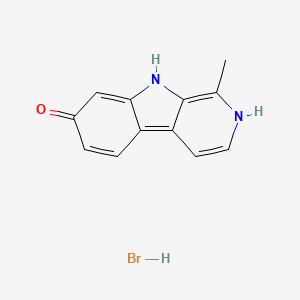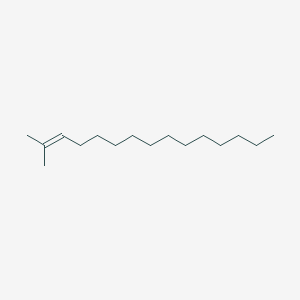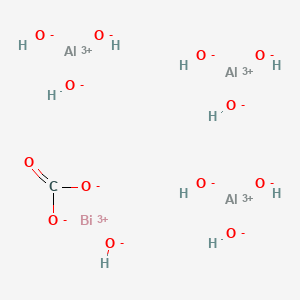
(Carbonato(2-))decahydroxy(bismuth)trialuminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: is a complex inorganic compound with the molecular formula CH₁₀Al₃BiO₁₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is composed of bismuth, aluminum, and carbonate ions, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Carbonato(2-)]decahydroxy(bismuth)trialuminum typically involves the reaction of bismuth nitrate with aluminum nitrate in the presence of a carbonate source such as sodium carbonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Bi(NO₃)₃} + 3\text{Al(NO₃)₃} + 10\text{Na₂CO₃} + 10\text{H₂O} \rightarrow \text{CH₁₀Al₃BiO₁₃} + 10\text{NaNO₃} + 10\text{CO₂} ]
Industrial Production Methods
In an industrial setting, the production of [Carbonato(2-)]decahydroxy(bismuth)trialuminum may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The resulting product is then subjected to filtration, washing, and drying processes to obtain the final compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents like hydrogen or hydrazine, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its constituent ions are replaced by other ions or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and hydrazine (N₂H₄) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxide (Bi₂O₃) and aluminum oxide (Al₂O₃), while reduction may produce elemental bismuth and aluminum.
Wissenschaftliche Forschungsanwendungen
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique structural properties.
Medicine: Research is ongoing to explore its use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is utilized in industrial processes, including the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which [Carbonato(2-)]decahydroxy(bismuth)trialuminum exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially influencing cellular processes. For example, it may bind to specific proteins or enzymes, altering their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
[Carbonato(2-)]decahydroxy(bismuth)trialuminum: can be compared with other similar compounds, such as:
Bismuth Subcarbonate: Similar in containing bismuth and carbonate ions but differs in its aluminum content and structural properties.
Aluminum Hydroxide: Contains aluminum and hydroxide ions but lacks bismuth and carbonate components.
Bismuth Oxychloride: Contains bismuth and chloride ions, differing in its chemical composition and applications.
The uniqueness of [Carbonato(2-)]decahydroxy(bismuth)trialuminum lies in its combination of bismuth, aluminum, and carbonate ions, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
98679-16-4 |
|---|---|
Molekularformel |
CH10Al3BiO13 |
Molekulargewicht |
520.01 g/mol |
IUPAC-Name |
trialuminum;bismuth;carbonate;decahydroxide |
InChI |
InChI=1S/CH2O3.3Al.Bi.10H2O/c2-1(3)4;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;10*1H2/q;4*+3;;;;;;;;;;/p-12 |
InChI-Schlüssel |
IPHGKVMQPQIJMX-UHFFFAOYSA-B |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


